Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biomedical research. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate typically involves a multi-step process. One common synthetic route includes the reaction of 4-chloroquinazoline with potassium thioacetate to form a thioether intermediate. This intermediate is then subjected to amidation with 2-aminobenzoic acid ethyl ester to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, where nucleophiles like amines or thiols can replace existing substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate has been explored for its potential biological activities. Studies have shown that it exhibits antiproliferative activity against various human cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, its structural features allow it to interact with specific molecular targets, making it useful in the study of enzyme inhibition and receptor binding in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects . Molecular docking studies have further elucidated the binding interactions between this compound and its targets, providing insights into its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate can be compared with other quinazoline derivatives, such as:
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: Known for its anti-influenza virus activity.
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide: Exhibits significant biological activities, including anticancer properties.
These compounds share the quinazoline core structure but differ in their substituents, leading to variations in their biological activities and applications. This compound stands out due to its unique thioether linkage and its potential as an antiproliferative agent.
Properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-19(24)14-8-4-6-10-16(14)22-17(23)11-26-18-13-7-3-5-9-15(13)20-12-21-18/h3-10,12H,2,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMHCWFKXRPXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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